molecular formula C12H14BrNO2 B1276216 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile CAS No. 847744-26-7

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

Cat. No. B1276216
M. Wt: 284.15 g/mol
InChI Key: UVTUFXSNVAFMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" is a brominated and diethoxylated phenyl acetonitrile derivative. While the specific compound is not directly studied in the provided papers, related compounds and reactions in acetonitrile are discussed, which can provide insights into the synthesis, molecular structure, and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves regioselective bromination and reactions with nucleophiles in acetonitrile. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile involves reacting 5-hydroxyindole with chloroacetonitrile in refluxing acetone with K2CO3 and a catalytic amount of KI . Similarly, the title compound "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . These methods could potentially be adapted for the synthesis of "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be influenced by the electron-withdrawing effects of the bromine atom and the electron-donating properties of methoxy or ethoxy groups. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid," the methoxy group is almost coplanar with the phenyl ring, and the bromine atom is shown to be electron-withdrawing . This information suggests that in "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile," similar electronic effects would be present, potentially affecting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of brominated acetonitrile derivatives in chemical reactions can be quite diverse. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile leads to the formation of cyclopropane bis-lactones . Additionally, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, showing that the electrogenerated radical cation can oxidize nucleophiles . These studies indicate that "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" could also participate in various nucleophilic and electrophilic reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetonitrile derivatives are influenced by their molecular structure. The presence of bromine and ethoxy groups can affect the compound's boiling point, solubility, and stability. For example, the crystal structure of "2-(3-Bromo-4-methoxyphenyl)acetic acid" reveals strong O—H∙∙∙O hydrogen-bonded dimers, which could influence the compound's melting point and solubility . Although the exact properties of "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" are not provided, it can be inferred that similar intermolecular interactions may be present, affecting its physical state and behavior in solution.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, similar in structure to the compounds discussed in the referenced studies, plays a crucial role in chemical synthesis, serving as an intermediate in the preparation of complex organic molecules. For instance, it can be involved in reactions that form carbon-nitrogen bonds, crucial for synthesizing nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals. The presence of the bromo and ethoxy groups provides sites for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, expanding the compound's utility in synthesizing diverse organic molecules (Betz, Betzler, & Klüfers, 2007).

Photolytic Studies

Compounds with structural similarities to 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile are also used in photolytic studies to understand the behavior of organic molecules under light exposure. These studies are crucial for applications in photochemistry and photopharmacology, where light-induced changes in molecular structure can trigger biological effects or alter material properties. The research into alpha-acyl 4-methoxybenzyl radicals, for example, sheds light on the reactivity of similar compounds under UV radiation, which can inform the development of light-sensitive drugs or materials (Schepp, 2004).

Antimicrobial Activity

The structural motif of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, particularly the presence of bromine, is often found in molecules with antimicrobial properties. Research on derivatives of bromophenols, for example, has revealed significant antimicrobial activity, suggesting that similar compounds could be explored for potential use in combating microbial infections. The study of bromophenol derivatives from marine algae, which share some structural similarities with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, highlights the potential of these compounds in developing new antimicrobial agents (Li, Li, Gloer, & Wang, 2011).

Material Science

In material science, compounds like 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be used as precursors or components in creating advanced materials. Their reactive functional groups allow them to participate in polymerization reactions or to be incorporated into larger molecular frameworks, which can result in materials with novel properties. For example, studies on the electrochemical grafting of aryl groups onto surfaces can inform the development of coatings or functionalized surfaces with specific chemical characteristics, enhancing their utility in various industrial applications (Louault, D'amours, & Bélanger, 2008).

Safety And Hazards

The safety data sheet for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-bromo-4,5-diethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-15-11-7-9(5-6-14)10(13)8-12(11)16-4-2/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUFXSNVAFMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CC#N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277889
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4,5-diethoxyphenyl)acetonitrile

CAS RN

847744-26-7
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.